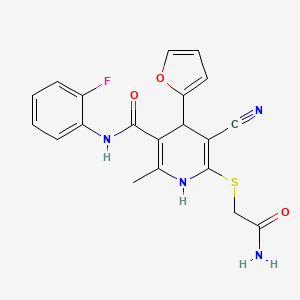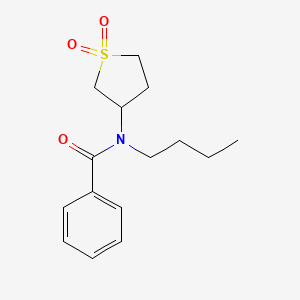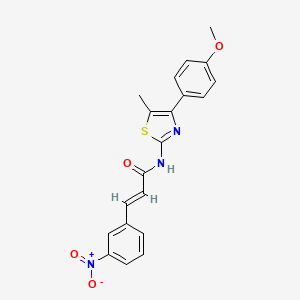![molecular formula C18H19NO2 B2627233 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide CAS No. 2411177-63-2](/img/structure/B2627233.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a chiral molecule that belongs to the class of enantiomers, which are mirror images of each other.
Applications De Recherche Scientifique
HPP has been studied for its potential applications in various fields. In the field of medicinal chemistry, HPP has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HPP has also been investigated for its use as a chiral ligand in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of HPP is not fully understood. However, it is believed that HPP exerts its biological effects by binding to specific receptors in the body. HPP has been shown to bind to the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. HPP has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
HPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. HPP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. HPP has also been shown to reduce pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
HPP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying enantioselective reactions. HPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, HPP has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. HPP is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on HPP. One area of research could be the development of HPP derivatives with improved solubility and bioavailability. Another area of research could be the investigation of HPP's potential as a therapeutic agent for neurodegenerative diseases. HPP could also be studied for its potential use in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action of HPP and its potential applications in various fields.
Conclusion:
In conclusion, HPP is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of HPP has been optimized to achieve high yields and purity. HPP has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of neurodegenerative diseases. HPP has several advantages for use in lab experiments, but more research is needed to fully understand its properties and potential applications. Future research on HPP could lead to the development of new therapeutic agents and catalysts.
Méthodes De Synthèse
The synthesis of HPP involves the reaction of (1S)-3-hydroxy-1-(4-phenylphenyl)propan-1-one with propargylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product, HPP. The synthesis of HPP has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-18(21)19-17(12-13-20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,17,20H,1,12-13H2,(H,19,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZSFBVGMLAFA-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)


![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid](/img/structure/B2627163.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)

![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2627169.png)
